molecular formula C12H14BrNO2 B13619004 (E)-tert-butyl 3-(5-bromopyridin-3-yl)acrylate

(E)-tert-butyl 3-(5-bromopyridin-3-yl)acrylate

Cat. No.: B13619004
M. Wt: 284.15 g/mol
InChI Key: ITWAJFFCKZFUBO-SNAWJCMRSA-N
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Description

tert-butyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate: is an organic compound that features a tert-butyl ester group attached to a conjugated system involving a bromopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-bromopyridine-3-carbaldehyde.

    Knoevenagel Condensation: The aldehyde undergoes a Knoevenagel condensation with tert-butyl acetoacetate in the presence of a base such as piperidine or pyridine. This reaction forms the desired enone system.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain tert-butyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of tert-butyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate can undergo oxidation reactions, particularly at the enone system, to form various oxidized products.

    Reduction: The compound can be reduced using reagents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Oxidized derivatives of the enone system.

    Reduction: Corresponding alcohols.

    Substitution: Functionalized pyridine derivatives.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Employed in catalytic reactions to facilitate the formation of carbon-carbon bonds.

Biology:

    Biological Probes: Utilized in the development of biological probes for studying enzyme activity and protein interactions.

Medicine:

    Drug Development: Investigated as a potential intermediate in the synthesis of pharmaceutical compounds with therapeutic properties.

Industry:

    Material Science: Applied in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of tert-butyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate involves its interaction with various molecular targets. The enone system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

  • tert-butyl (2E)-3-(4-bromophenyl)prop-2-enoate
  • tert-butyl (2E)-3-(3-bromopyridin-2-yl)prop-2-enoate
  • tert-butyl (2E)-3-(6-bromopyridin-2-yl)prop-2-enoate

Comparison:

  • Structural Differences: The position of the bromine atom on the pyridine ring can significantly influence the reactivity and properties of the compound.
  • Reactivity: tert-butyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate may exhibit unique reactivity patterns due to the specific electronic effects of the bromine substituent at the 5-position.
  • Applications: While similar compounds may be used in analogous applications, the specific properties of tert-butyl (2E)-3-(5-bromopyridin-3-yl)prop-2-enoate can make it more suitable for certain reactions and applications.

Properties

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

tert-butyl (E)-3-(5-bromopyridin-3-yl)prop-2-enoate

InChI

InChI=1S/C12H14BrNO2/c1-12(2,3)16-11(15)5-4-9-6-10(13)8-14-7-9/h4-8H,1-3H3/b5-4+

InChI Key

ITWAJFFCKZFUBO-SNAWJCMRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/C1=CC(=CN=C1)Br

Canonical SMILES

CC(C)(C)OC(=O)C=CC1=CC(=CN=C1)Br

Origin of Product

United States

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